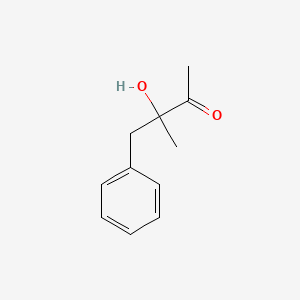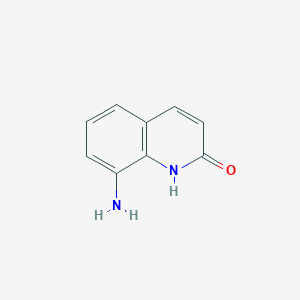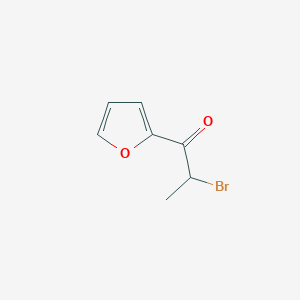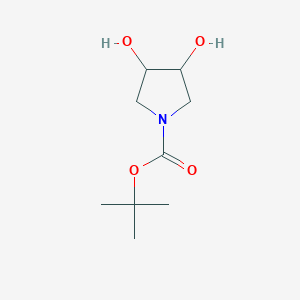
6-甲基庚烷-2,5-二酮
描述
6-Methylheptane-2,5-dione is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methylheptane-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylheptane-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子结构和氢键强度分析:Sayyar等人(2021年)的研究调查了2,6-二甲基庚烷-3,5-二酮的分子结构和分子内氢键的特性,这与6-甲基庚烷-2,5-二酮密切相关。该研究利用了NMR、IR、拉曼和UV光谱以及密度泛函理论(DFT)估算等实验方法。这项研究有助于理解这类化合物的分子相互作用和特性 (Sayyar et al., 2021)。
镧系位移试剂:Green和Sinha(1971年)证明了镧系离子与化合物如2,2,6,6-四甲基庚烷-3,5-二酮等复合物可以在质子NMR光谱中引起显著的化学位移。这种性质有助于更容易地指定和分析NMR光谱 (Green & Sinha, 1971)。
化学气相沉积前体的激光热解研究:Russell和Yee(2005年)使用IR激光驱动的均相热解研究了β-二酮如2,2,6,6-四甲基庚烷-3,5-二酮的热分解。这项研究为这类化合物在化学气相沉积过程中的潜在应用提供了见解 (Russell & Yee, 2005)。
金属β-二酮酸盐的气相色谱分离:Jahn和Wenclawiak(1988年)的研究涉及在超临界流体色谱条件下在填充柱上分离不同的Pd-β-二酮酸盐,包括6-甲基庚烷-2,4-二酮。这项研究对于理解这类化合物的分离机制至关重要 (Jahn & Wenclawiak, 1988)。
合成及在聚合物增韧中的应用:Jing和Hillmyer(2008年)从L-乳酸酯合成了(6S)-3-亚甲基-6-甲基-1,4-二氧杂环戊烷-2,5-二酮,并用它增韧了聚乳酸,展示了6-甲基庚烷-2,5-二酮衍生物在增强聚合物性能方面的应用 (Jing & Hillmyer, 2008)。
色谱柱中的保留研究:Dilli和Patsalides(1979年)研究了色谱柱中各种β-二酮酸盐,包括6-甲基庚烷-2,5-二酮衍生物的保留行为。这项研究有助于理解色谱中化学效应对保留行为的影响 (Dilli & Patsalides, 1979)。
不对称加成中的催化活性:Berthon-Gelloz和Hayashi(2006年)探索了从双环[2.2.1]庚烷-2,5-二酮合成的新的C2对称双环[2.2.1]庚烷-2,5-二烯及其在铑催化的不对称加成中的应用。这项研究展示了这类化合物在催化中的潜力 (Berthon-Gelloz & Hayashi, 2006)。
安全和危害
The safety data sheet for 6-Methylheptane-2,5-dione indicates that it is a combustible liquid. It has hazard statements H227, H302, H315, H319, H335, and precautionary statements P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
生化分析
Biochemical Properties
6-Methylheptane-2,5-dione plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For example, it may interact with oxidoreductases, which catalyze oxidation-reduction reactions, altering the redox state of the compound. Additionally, 6-Methylheptane-2,5-dione can form complexes with proteins, potentially affecting their function and stability .
Cellular Effects
The effects of 6-Methylheptane-2,5-dione on cells and cellular processes are diverse. It can influence cell signaling pathways by interacting with key signaling molecules, thereby modulating gene expression and cellular metabolism. For instance, 6-Methylheptane-2,5-dione may affect the activity of transcription factors, leading to changes in the expression of genes involved in metabolic pathways. This compound can also impact cellular metabolism by altering the activity of enzymes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 6-Methylheptane-2,5-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting the rate of biochemical reactions. Additionally, 6-Methylheptane-2,5-dione can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylheptane-2,5-dione can change over time. The compound’s stability and degradation are important factors to consider. Over time, 6-Methylheptane-2,5-dione may degrade into other compounds, potentially altering its biochemical effects. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Methylheptane-2,5-dione vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 6-Methylheptane-2,5-dione may cause toxicity, affecting the function of vital organs and systems. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response .
Metabolic Pathways
6-Methylheptane-2,5-dione is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and levels of various metabolites in the cell. The interactions of 6-Methylheptane-2,5-dione with cofactors and other enzymes are crucial for its metabolic processing .
Transport and Distribution
Within cells and tissues, 6-Methylheptane-2,5-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of 6-Methylheptane-2,5-dione can influence its biochemical effects and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 6-Methylheptane-2,5-dione is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of 6-Methylheptane-2,5-dione can affect its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
6-methylheptane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(10)5-4-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZVBVPTAONFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461521 | |
| Record name | 6-methylheptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13901-85-4 | |
| Record name | 6-methylheptane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


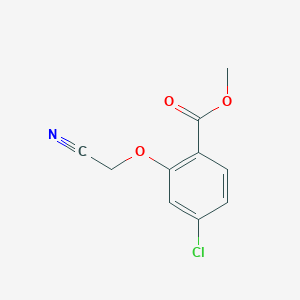
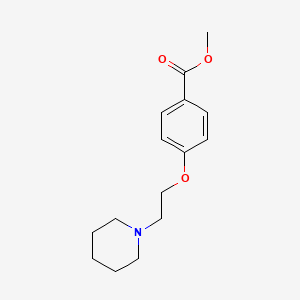
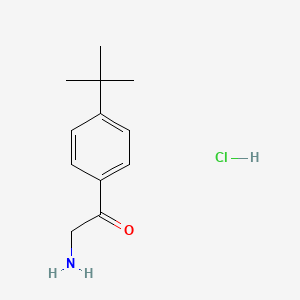

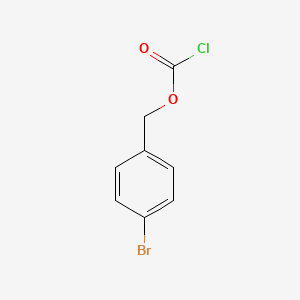

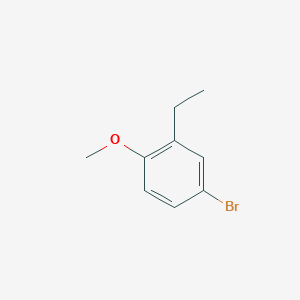
![6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine](/img/structure/B1338895.png)

